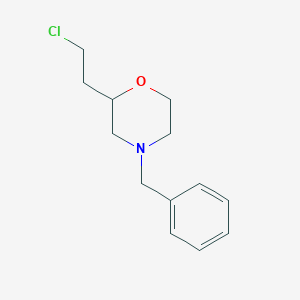
4-benzyl-2-(2-chloroethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-benzyl-2-(2-chloroethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a chloroethyl group and a benzyl group attached to the morpholine ring
準備方法
The synthesis of 4-benzyl-2-(2-chloroethyl)morpholine typically involves the reaction of morpholine with benzyl chloride and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
化学反応の分析
4-benzyl-2-(2-chloroethyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
科学的研究の応用
4-benzyl-2-(2-chloroethyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
作用機序
The mechanism of action of 4-benzyl-2-(2-chloroethyl)morpholine involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pathways involved in its action include alkylation of DNA and proteins, which can result in cell death or inhibition of cellular functions .
類似化合物との比較
4-benzyl-2-(2-chloroethyl)morpholine can be compared with other similar compounds, such as tris(2-chloroethyl) phosphate and 2-chloroethyl methyl ether. These compounds share some structural similarities but differ in their specific functional groups and applications. For example, tris(2-chloroethyl) phosphate is primarily used as a flame retardant, while 2-chloroethyl methyl ether is used as an intermediate in organic synthesis .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it valuable in research and development across multiple fields.
特性
分子式 |
C13H18ClNO |
|---|---|
分子量 |
239.74 g/mol |
IUPAC名 |
4-benzyl-2-(2-chloroethyl)morpholine |
InChI |
InChI=1S/C13H18ClNO/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChIキー |
LIEUHQQEZPQUMC-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1CC2=CC=CC=C2)CCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

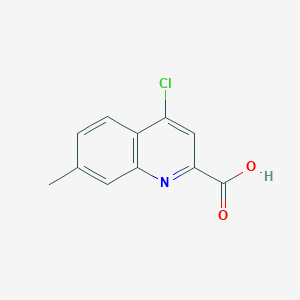
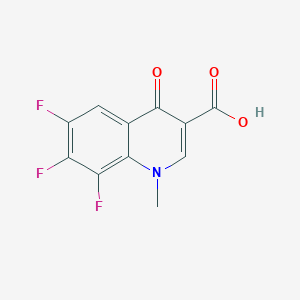
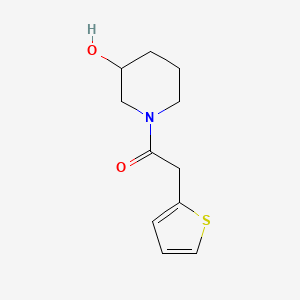
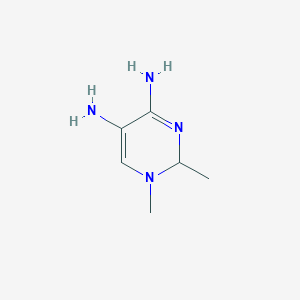

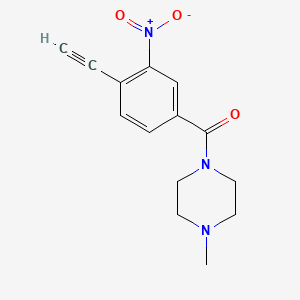
![Imidazo[2,1-b]thiazole-6-carbohydrazide](/img/structure/B8369455.png)
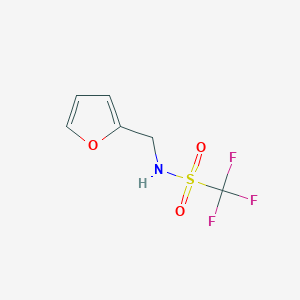

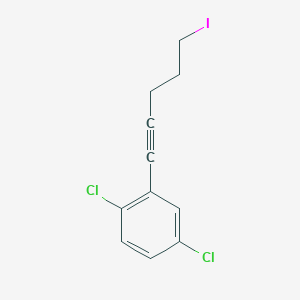
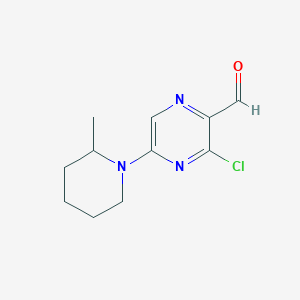
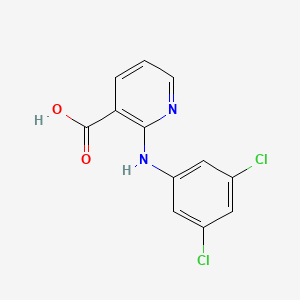
![Tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B8369505.png)
